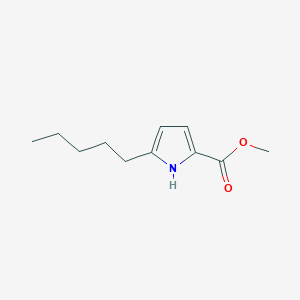

Methyl 5-pentyl-1H-pyrrole-2-carboxylate

Description

Methyl 5-pentyl-1H-pyrrole-2-carboxylate is a pyrrole-derived ester featuring a pentyl substituent at the 5-position and a methyl ester group at the 2-position. Pyrrole derivatives are of significant interest due to their roles in natural products, pharmaceuticals, and materials science.

Structure

2D Structure

Properties

CAS No. |

919123-86-7 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

methyl 5-pentyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C11H17NO2/c1-3-4-5-6-9-7-8-10(12-9)11(13)14-2/h7-8,12H,3-6H2,1-2H3 |

InChI Key |

XSPGCOGTXUNKJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a [3+2] cycloaddition mechanism, where the α-carbonyl oxime (Compound 1) reacts with the α,β-unsaturated aldehyde (Compound 2) under mild acidic conditions. The pentyl group is introduced via the α,β-unsaturated aldehyde, ensuring regioselectivity at the C5 position. Subsequent esterification with methanol and thionyl chloride converts the carboxylic acid to the methyl ester.

Key Data:

Advantages and Limitations

- Advantages: Single-step ring formation avoids multi-step functionalization.

- Limitations: Requires access to specialized α,β-unsaturated aldehydes, which may necessitate additional synthesis.

Bromination Followed by Cross-Coupling

This two-step approach involves bromination at the C5 position of a preformed pyrrole-2-carboxylate, followed by palladium-catalyzed cross-coupling to introduce the pentyl group.

Bromination of Pyrrole-2-Carboxylate

Methyl 1H-pyrrole-2-carboxylate is brominated using N-bromosuccinimide (NBS) in dichloromethane under nitrogen. Alternative conditions using hydrobromic acid in acetic acid and carbon tetrachloride are also effective for unprotected pyrroles.

- Substrate: Methyl 1-methyl-1H-pyrrole-2-carboxylate

- Reagents: NBS (1.05 equiv), CH₂Cl₂, N₂ atmosphere

- Yield: 64% (methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate)

- Reaction Time: 0.5 hours

For unprotected pyrroles, bromination with HBr in acetic acid achieves comparable yields.

Comparative Analysis of Methods

| Method | Yield Range | Complexity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 50–70% | Moderate | High | Moderate |

| Bromination/Coupling | 60–75% | High | Moderate | High |

| Direct Alkylation | 30–45% | Low | Low | Low |

Key Findings:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-pentyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Methyl 5-pentyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-pentyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the 5-position of the pyrrole ring significantly influences physical, chemical, and crystallographic properties. Below is a comparative analysis:

Crystallographic and Hydrogen-Bonding Behavior

- Ethyl 5-methyl-1H-pyrrole-2-carboxylate exhibits a planar pyrrole ring (r.m.s. deviation: 0.0306 Å) and forms R₂²(10) ring motifs via N–H···O hydrogen bonds .

- Longer alkyl chains (e.g., pentyl) likely disrupt dense hydrogen-bonding networks, leading to less ordered crystal structures or increased flexibility in the solid state.

- Phenyl-substituted analogs may adopt stacked arrangements due to aromatic interactions, as seen in related aromatic esters .

Data Tables

Table 1: Key Physical Properties of Selected Pyrrole-2-carboxylates

| Compound | Boiling Point (°C) | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) |

|---|---|---|---|---|

| This compound | N/A | N/A | Low | ~3.5 |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N/A | N/A | Moderate | ~1.8 |

| Methyl 5-phenyl-1H-pyrrole-2-carboxylate | N/A | N/A | Low | ~2.7 |

Note: Experimental data for the pentyl derivative are unavailable; values are inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.